molecular formula C23H21N3O5 B15105651 N-(3,4-dimethoxybenzyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide

N-(3,4-dimethoxybenzyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide

Cat. No.: B15105651
M. Wt: 419.4 g/mol
InChI Key: NABLCPYYGSTKDN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide is a synthetic small molecule featuring a quinazolinone core linked to a furan-carboxamide moiety and a 3,4-dimethoxybenzyl substituent. The 3,4-dimethoxybenzyl group may enhance binding affinity through hydrophobic interactions or hydrogen bonding, while the furan-carboxamide linker could influence metabolic stability and solubility.

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-[(4-oxoquinazolin-3-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C23H21N3O5/c1-29-19-9-7-15(11-21(19)30-2)12-24-22(27)20-10-8-16(31-20)13-26-14-25-18-6-4-3-5-17(18)23(26)28/h3-11,14H,12-13H2,1-2H3,(H,24,27)

InChI Key

NABLCPYYGSTKDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=C(O2)CN3C=NC4=CC=CC=C4C3=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylic acid, which is then coupled with the quinazolinone derivative under specific conditions. The final step involves the introduction of the dimethoxybenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone moiety, potentially leading to new derivatives with altered biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four structurally related molecules, emphasizing differences in core structures, substituents, and inferred biological activities.

Table 1: Structural and Activity Comparison

Compound Name Core Structure Key Substituents Reported Activity (IC₅₀/POC) Reference
Target: N-(3,4-Dimethoxybenzyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide Quinazolinone 3,4-Dimethoxybenzyl, furan-carboxamide Hypothesized kinase inhibition (based on core)
Compound 2: N-(6-Methylpyridin-2-yl)-5-((4-oxoquinazolin-3(4H)-yl)methyl)furan-2-carboxamide Quinazolinone 6-Methylpyridin-2-yl, furan-carboxamide POC <70; IC₅₀ determined (exact value unspecified)
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Benzimidazole 3,4-Dimethoxyphenyl, 4-methoxyphenyl No direct activity data; benzimidazoles often exhibit antimicrobial/antiviral activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-[(4-fluorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide Benzimidazoloquinazoline 3,4-Dimethoxyphenethyl, 4-fluorophenylmethylsulfanyl Structural complexity suggests potential dual-target activity (e.g., kinase/DNA interaction)

Key Observations:

Core Structure Impact: The quinazolinone core (target and Compound 2) is associated with kinase inhibition, whereas benzimidazole () and benzimidazoloquinazoline () cores may target DNA or enzymes like topoisomerases .

Substituent Effects :

  • The 3,4-dimethoxybenzyl group in the target compound may improve binding to hydrophobic pockets compared to Compound 2’s 6-methylpyridin-2-yl , which could favor polar interactions .
  • The 4-fluorophenylmethylsulfanyl group in ’s compound might increase metabolic stability but reduce solubility compared to the target’s furan-carboxamide .

Activity Inference: Compound 2’s POC <70% () indicates moderate activity, likely due to the quinazolinone core. The target’s 3,4-dimethoxybenzyl group could enhance potency by improving target engagement . Benzimidazole derivatives () often exhibit broad-spectrum activity, but the propyl and methoxyphenyl groups may limit bioavailability compared to the target’s furan linker .

Pharmacokinetic and Physicochemical Considerations

  • Solubility : The 3,4-dimethoxybenzyl group may reduce aqueous solubility compared to pyridyl analogs (Compound 2) but could enhance membrane permeability .
  • Metabolic Stability : The furan-carboxamide in the target compound is less prone to oxidative metabolism than the methylsulfanyl group in ’s compound .
  • Selectivity: Quinazolinones (target, Compound 2) are more likely to target ATP-binding pockets in kinases, whereas benzimidazoloquinazolines () might exhibit off-target effects due to structural complexity .

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